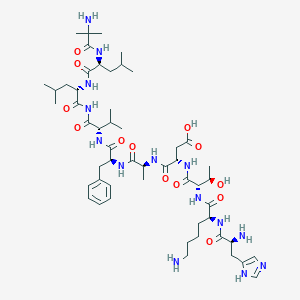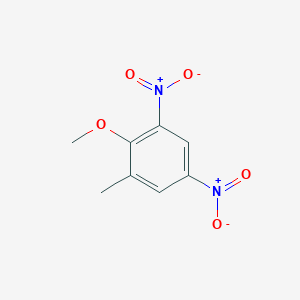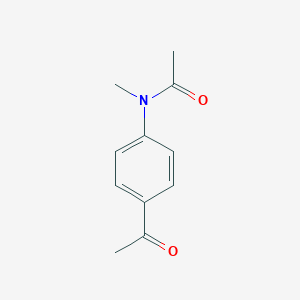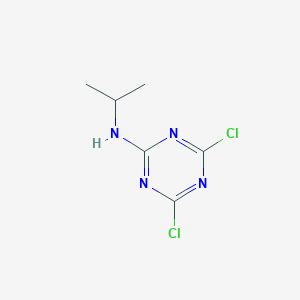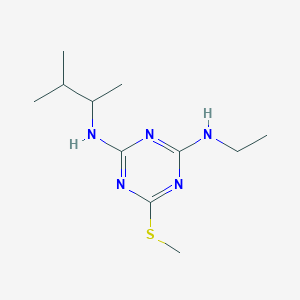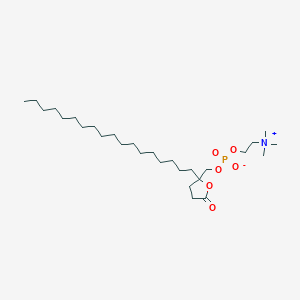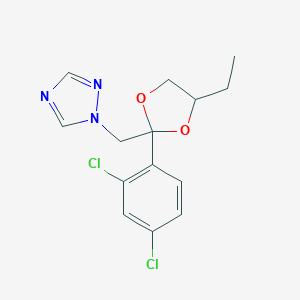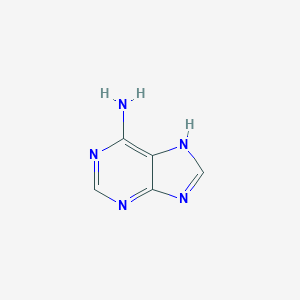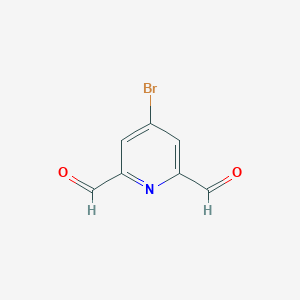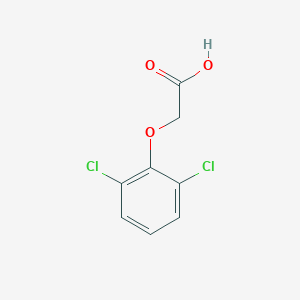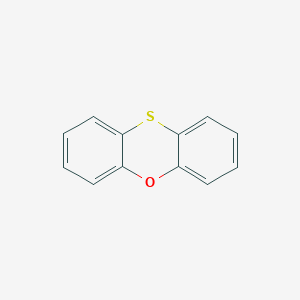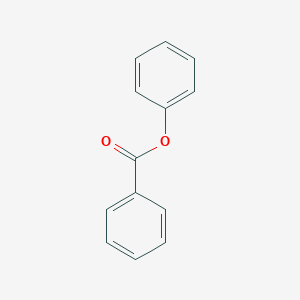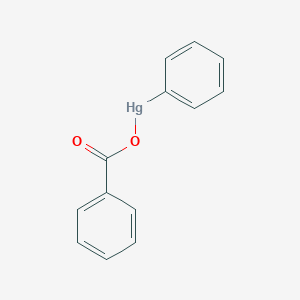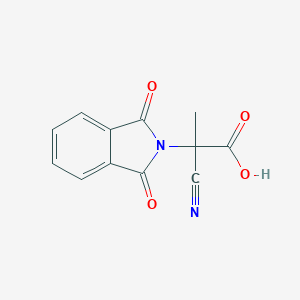![molecular formula C9H7N B166673 2-[(E)-1-Butene-3-ynyl]pyridine CAS No. 134541-96-1](/img/structure/B166673.png)
2-[(E)-1-Butene-3-ynyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-1-Butene-3-ynyl]pyridine, also known as EBYP, is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. EBYP is a pyridine derivative, and its unique chemical structure makes it a promising candidate for use in pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-[(E)-1-Butene-3-ynyl]pyridine varies depending on its application. In the field of pharmaceuticals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell growth. In the field of agrochemicals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to disrupt the nervous system of insects and fungi, leading to their death. In materials science, 2-[(E)-1-Butene-3-ynyl]pyridine has been used as a building block for the synthesis of various functional materials.
Effets Biochimiques Et Physiologiques
2-[(E)-1-Butene-3-ynyl]pyridine has been shown to have a range of biochemical and physiological effects. In the field of pharmaceuticals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to reduce inflammation and cancer cell growth. It has also been found to improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease. In the field of agrochemicals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to be toxic to insects and fungi, leading to their death. In materials science, 2-[(E)-1-Butene-3-ynyl]pyridine has been used as a building block for the synthesis of various functional materials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(E)-1-Butene-3-ynyl]pyridine in lab experiments is its unique chemical structure, which makes it a promising candidate for use in various fields. Another advantage is that it can be synthesized using various methods, allowing researchers to optimize the synthesis process for their specific needs. However, one limitation of using 2-[(E)-1-Butene-3-ynyl]pyridine in lab experiments is that it can be difficult to handle due to its toxicity and potential health hazards.
Orientations Futures
There are numerous future directions for research on 2-[(E)-1-Butene-3-ynyl]pyridine. In the field of pharmaceuticals, researchers could investigate the potential of 2-[(E)-1-Butene-3-ynyl]pyridine as a treatment for other diseases, such as multiple sclerosis and rheumatoid arthritis. In the field of agrochemicals, researchers could investigate the potential of 2-[(E)-1-Butene-3-ynyl]pyridine as a biopesticide, which could be an environmentally friendly alternative to traditional pesticides. In materials science, researchers could investigate the potential of 2-[(E)-1-Butene-3-ynyl]pyridine as a building block for the synthesis of new functional materials, such as sensors and catalysts. Overall, the unique chemical structure and potential applications of 2-[(E)-1-Butene-3-ynyl]pyridine make it a promising candidate for future research in various fields.
Méthodes De Synthèse
The synthesis of 2-[(E)-1-Butene-3-ynyl]pyridine can be achieved through various methods, including the reaction of 2-bromopyridine with but-3-yn-1-ol in the presence of a palladium catalyst. Other methods include the reaction of 2-pyridinecarboxaldehyde with but-3-yn-1-amine in the presence of a base. These methods have been optimized to produce high yields of pure 2-[(E)-1-Butene-3-ynyl]pyridine.
Applications De Recherche Scientifique
2-[(E)-1-Butene-3-ynyl]pyridine has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of pharmaceuticals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to be effective in treating Parkinson's disease and Alzheimer's disease. In the field of agrochemicals, 2-[(E)-1-Butene-3-ynyl]pyridine has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection. In materials science, 2-[(E)-1-Butene-3-ynyl]pyridine has been used as a precursor for the synthesis of various functional materials, including polymers and metal complexes.
Propriétés
Numéro CAS |
134541-96-1 |
|---|---|
Nom du produit |
2-[(E)-1-Butene-3-ynyl]pyridine |
Formule moléculaire |
C9H7N |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
2-[(E)-but-1-en-3-ynyl]pyridine |
InChI |
InChI=1S/C9H7N/c1-2-3-6-9-7-4-5-8-10-9/h1,3-8H/b6-3+ |
Clé InChI |
LRKXULCRSQBKSY-ZZXKWVIFSA-N |
SMILES isomérique |
C#C/C=C/C1=CC=CC=N1 |
SMILES |
C#CC=CC1=CC=CC=N1 |
SMILES canonique |
C#CC=CC1=CC=CC=N1 |
Synonymes |
Pyridine, 2-(1-buten-3-ynyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



